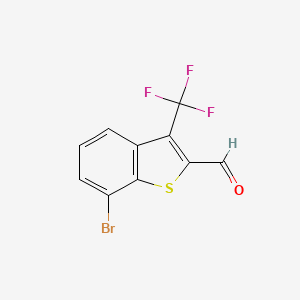
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent such as ethanol or methanol.
Major Products Formed
Oxidation: 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.
Substitution: 7-Amino-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde.
Scientific Research Applications
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and increase its metabolic stability. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another brominated heterocyclic compound with potential biological activities.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine: A compound with similar bromine substitution but different core structure.
Fluorinated Quinolines: Compounds with fluorine substitution that exhibit unique chemical and biological properties.
Uniqueness
7-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the combination of bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in the synthesis of complex molecules and enhance its potential for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H4BrF3OS |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3OS/c11-6-3-1-2-5-8(10(12,13)14)7(4-15)16-9(5)6/h1-4H |
InChI Key |
BFKXNCZHLSUVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















